Amifampridine

Beschreibung

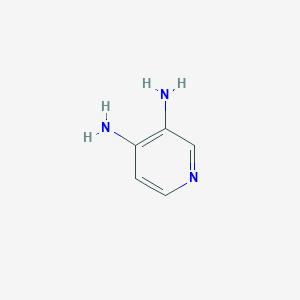

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-1-2-8-3-5(4)7/h1-3H,7H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTKINVCDFNREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Record name | 3,4-diaminopyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3,4-diaminopyridine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046715 | |

| Record name | 3,4-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4), freely soluble in water, and slightly soluble in solvents ethanol, methanol and acetic acid | |

| Record name | SID51088028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Amifampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54-96-6 | |

| Record name | 3,4-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amifampridine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-DIAMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIFAMPRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU4S6E2G0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

**molecular and Cellular Mechanisms of 3,4 Diaminopyridine Action**

Voltage-Gated Potassium Channel (Kv) Modulation by 3,4-Diaminopyridine

3,4-DAP functions as an antagonist of specific voltage-gated potassium channels. By blocking these channels, it alters the repolarization phase of the action potential, thereby influencing downstream events such as calcium influx and neurotransmitter release.

Research has established that 3,4-DAP preferentially targets certain subtypes of Kv channels, particularly those found in nerve terminals. Studies indicate that Kv3 channels, including the Kv3.3 and Kv3.4 subtypes, are key targets of 3,4-DAP at mammalian neuromuscular junctions nih.govresearchgate.netresearchgate.net. These Kv3 channels are instrumental in the rapid repolarization of the presynaptic action potential nih.govresearchgate.net. Investigations have revealed that 3,4-DAP exhibits a dual affinity for these channels, demonstrating both a high-affinity (in the range of 1–10 μM) partial antagonist effect and a well-characterized low-affinity (0.1–1 mM) antagonist activity nih.govresearchgate.netnih.gov. Notably, 3,4-DAP has shown selective blocking activity against the fast-inactivating Kv3.4 subfamily mdpi.com.

The blockade of Kv channels by 3,4-DAP directly impacts the electrical properties of nerve action potentials. By inhibiting potassium ion efflux, 3,4-DAP prolongs the depolarization phase of the action potential, leading to a slower rate of repolarization nih.govfrontiersin.orgnih.govditki.comresearchgate.netdrugbank.comnih.govresearchgate.net. This effect results in a significant broadening of the action potential duration (APD).

Quantitative electrophysiological studies illustrate these effects:

Table 1: Electrophysiological Effects of 3,4-DAP on Action Potential Repolarization (Rat Diaphragm)

| Parameter | Muscle Type | Control (ms) | 3,4-DAP (ms) |

| Time for 80% Repolarization | Young-adult | 0.59 ± 0.02 | 3.37 ± 0.68 atsjournals.org |

| Old | 0.87 ± 0.06 | 2.52 ± 0.54 atsjournals.org | |

| Action Potential Area (mVms) | Young-adult | 56 ± 3 | 193 ± 34 atsjournals.org |

| Old | 72 ± 5 | 134 ± 20 atsjournals.org |

Furthermore, voltage imaging experiments have provided direct evidence of action potential broadening. In frog motor nerve terminals, 1.5 μM 3,4-DAP increased the Full Width at Half Maximum (FWHM) of the action potential waveform from a baseline of 272.5 ± 16.9 μs to 519.5 ± 120.5 μs. A higher concentration of 100 μM 3,4-DAP induced a more substantial broadening, increasing the FWHM from 280.4 ± 32.6 μs to 1729.7 ± 197.0 μs nih.gov.

Receptor-Level and Postsynaptic Effects Research of 3,4-Diaminopyridine

Current research indicates that 3,4-DAP does not exert significant direct effects on postsynaptic receptors or other postsynaptic mechanisms. Studies investigating human nicotinic acetylcholine (B1216132) receptors (nAChRs) reconstituted in expression systems found no alterations in ACh current amplitude or desensitization following 3,4-DAP application frontiersin.orgnih.gov. Additionally, it is considered unlikely that 3,4-DAP acts on postsynaptic voltage-gated potassium channels (VGKCs), as these channels are reportedly sparsely expressed in the junctional area and are not sensitive to blockade by compounds like 4-aminopyridine (B3432731) frontiersin.orgnih.gov. The prevailing scientific consensus points towards 3,4-DAP's primary actions being confined to the presynaptic terminal.

**advanced Synthetic Methodologies and Structure Activity Relationship Sar Studies of 3,4 Diaminopyridine**

Chemical Synthesis of 3,4-Diaminopyridine and its Advanced Precursors

The improved synthesis proceeds as follows:

Nitration: 4-methoxypyridine (B45360) is reacted with fuming nitric acid to yield 4-methoxy-3-nitropyridine (B17402).

Amination: The intermediate 4-methoxy-3-nitropyridine is then treated with strong ammonia (B1221849) water to form 4-amino-3-nitropyridine.

Reduction: Finally, catalytic hydrogenation of 4-amino-3-nitropyridine, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (e.g., 0.3-0.5 MPa), affords 3,4-diaminopyridine.

This streamlined three-step process has demonstrated an increase in yield from approximately 45% in older five-step methods to 55-67%, while simultaneously improving purity from 97.5% to 99.5% google.com. Precursors for this synthesis include readily available pyridine (B92270) derivatives like 4-methoxypyridine. In other contexts, 2,5-dibromo-3,4-diaminopyridine has been utilized as a precursor for synthesizing dicyano derivatives through cyanation reactions mdpi.com.

Table 3.1.1: Comparison of Synthetic Routes for 3,4-Diaminopyridine

| Feature | Traditional 5-Step Route (from 4-hydroxypyridine) | Advanced 3-Step Route (from 4-methoxypyridine) |

| Number of Steps | 5 | 3 |

| Starting Material | 4-hydroxypyridine | 4-methoxypyridine |

| Typical Yield | ~45% | 55-67% |

| Purity | ~97.5% | ~99.5% |

| Key Reagents/Steps | Nitration, chloro-substitution (e.g., POCl₃), ethoxy-substitution, amino-substitution, nitro-reduction | Nitration, amination, catalytic hydrogenation (e.g., Pd/C) |

| Advantages | Established | Higher yield, higher purity, fewer steps, potentially less hazardous reagents compared to chlorination steps |

Design and Synthesis of 3,4-Diaminopyridine Analogues and Derivatives

The chemical scaffold of 3,4-diaminopyridine serves as a versatile starting point for the synthesis of numerous analogues and derivatives with modified properties. These modifications are often aimed at enhancing biological activity, altering physicochemical properties, or exploring novel chemical space.

Common strategies for derivatization include:

Schiff Base Formation: Condensation reactions between the amino groups of 3,4-diaminopyridine and various aldehydes or ketones lead to the formation of Schiff bases (imines). For instance, reactions with substituted benzaldehydes (e.g., 4-chlorobenzaldehyde (B46862), 4-diaminobenzaldehyde) yield compounds like (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-dibromophenol (PSB1) and related halogen-substituted analogues ajchem-a.comnih.gov. These derivatives are often explored for their potential antimicrobial or material properties.

Cyclization Reactions: The vicinal diamine arrangement in 3,4-diaminopyridine is amenable to cyclization reactions, forming fused heterocyclic systems. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of quinoxaline (B1680401) derivatives. The reaction of 3,4-diaminopyridine with 4,5-dimethylcyclohexa-3,5-dien-1,2-dione yields 7,8-dimethylpyrido[3,4-b]quinoxaline cdnsciencepub.com. Furthermore, 3,4-diaminopyridine can be regioselectively acylated or functionalized to construct imidazo[4,5-c]pyridines, a class of compounds with significant pharmacological interest acs.org.

Alkylation and Acylation: The amino groups can be selectively alkylated or acylated. For example, reductive amination with formaldehyde (B43269) followed by reduction can introduce a methyl group at the N4 position . Regioselective acylation, such as the introduction of an acetamide (B32628) at the 3-position or a tert-butylcarbamate (B1260302) at the 4-position, has been employed to control reactivity in subsequent cyclization steps acs.org.

Substitution on the Pyridine Ring: While less direct, modifications to the pyridine ring itself can be achieved through precursors or by functionalizing pre-formed derivatives. For example, the synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile involves the cyanation of 2,5-dibromo-3,4-diaminopyridine mdpi.com.

Table 3.2.1: Examples of 3,4-Diaminopyridine Derivatives and Synthesis Approaches

| Derivative Class | Synthesis Strategy | Example Compound/Reaction | Relevant Precursor/Starting Material |

| Schiff Bases | Condensation with aldehydes/ketones | Reaction with 4-chlorobenzaldehyde to form imines ajchem-a.comnih.gov | 3,4-Diaminopyridine |

| Pyridoquinoxalines | Cyclocondensation with dicarbonyl compounds | Reaction with 4,5-dimethylcyclohexa-3,5-dien-1,2-dione cdnsciencepub.com | 3,4-Diaminopyridine |

| Imidazo[4,5-c]pyridines | Cyclization following regioselective functionalization (acylation) acs.org | Synthesis of CP-885,316 via regioselective acylation of 3,4-diaminopyridine | 3,4-Diaminopyridine |

| N-Alkylated Derivatives | Reductive amination or alkylation of amino groups | N4-methylation via reductive amination with formaldehyde | 3,4-Diaminopyridine |

| Dicyanopyridines | Cyanation of halogenated precursors | Reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide mdpi.com | 2,5-dibromo-3,4-diaminopyridine |

Structure-Activity Relationship (SAR) Analysis of 3,4-Diaminopyridine and Related Compounds for Optimized Pharmacological Profiles

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the 3,4-diaminopyridine core influence its biological activity. By systematically altering specific parts of the molecule and observing the resulting changes in pharmacological effect, researchers can identify key structural features responsible for efficacy and selectivity.

While specific pharmacological targets for 3,4-diaminopyridine itself are not extensively detailed in the provided search results beyond its use as an intermediate or in specific derivative applications, SAR studies on related aminopyridines and fused systems derived from 3,4-DAP provide insights. For instance, imidazo[4,5-c]pyridines synthesized from 3,4-DAP have been investigated for various biological activities. SAR studies in these systems often focus on:

Substitution Patterns on the Pyridine Ring: Modifications at positions other than the 3 and 4 amino groups can significantly impact binding affinity and biological response.

Nature of Substituents on Fused Rings: When 3,4-DAP is used to form fused heterocycles (e.g., imidazo[4,5-c]pyridines, pyridoquinoxalines), the substituents on these newly formed rings are critical determinants of activity. For example, in imidazo[4,5-c]pyridine systems, the nature and position of aryl or alkyl groups can modulate interactions with biological targets.

Research into Schiff bases derived from 3,4-diaminopyridine has explored their antimicrobial potential. Studies have indicated that halogen substitution on the phenolic aldehyde precursor can influence the minimum inhibitory concentration (MIC) against bacteria, suggesting that the electronic and steric properties introduced by halogens play a role in their activity nih.gov.

Strategies for Prodrug Development of 3,4-Diaminopyridine

Prodrug strategies aim to improve the pharmacokinetic and pharmacodynamic properties of a parent drug, such as enhancing solubility, bioavailability, membrane permeability, or targeting specific tissues. For 3,4-diaminopyridine, prodrug approaches could involve masking the amine functionalities or modifying the pyridine ring to achieve these goals.

Potential prodrug strategies might include:

Ester or Amide Formation: The amino groups of 3,4-DAP could be derivatized with labile ester or amide linkages. These groups would be cleaved in vivo by esterases or amidases, releasing the active 3,4-DAP. This approach could be used to improve oral absorption or reduce local irritation if the parent compound has such issues.

Phosphorylation: Introducing phosphate (B84403) groups could enhance water solubility, which might be beneficial for intravenous administration or for improving absorption across biological membranes.

N-Acylation or N-Alkylation: While these can lead to derivatives, specific reversible modifications could be designed as prodrugs. For example, the introduction of a cleavable protecting group that is removed enzymatically or chemically under physiological conditions.

Conjugation to Solubilizing Moieties: Linking 3,4-DAP to water-soluble polymers or small molecules could improve its solubility and circulation time.

Specific published strategies for 3,4-diaminopyridine prodrug development were not detailed in the initial search results. However, general principles of prodrug design for amine-containing compounds would apply, focusing on creating temporary modifications that are efficiently removed in vivo to liberate the active parent molecule.

**preclinical Research and Animal Model Studies of 3,4 Diaminopyridine**

In Vitro Electrophysiological and Biochemical Assays with 3,4-Diaminopyridine

In vitro studies have elucidated the fundamental actions of 3,4-DAP as a potassium channel blocker. Research on isolated squid axon membranes demonstrated that 3,4-DAP potently and selectively blocks potassium channels, with dissociation constants suggesting significantly higher potency compared to 4-aminopyridine (B3432731) (4-AP) nih.gov. This blockade is dependent on membrane potential, time, and stimulus frequency, highlighting its role as a tool for studying ionic channels nih.gov.

Further in vitro investigations using bullfrog sympathetic ganglia revealed that 3,4-DAP shifts the calcium (Ca++) dependence curve of synaptic transmission to lower calcium concentrations, indicating facilitation of presynaptic Ca++ influx or binding nih.gov. At therapeutic concentrations, 3,4-DAP has been shown to broaden the presynaptic action potential waveform by blocking Kv3.3 and Kv3.4 channels, which are predominant at mammalian neuromuscular junctions (NMJs) researchgate.netjefferson.edunih.gov. This action prolongs the depolarization of the nerve terminal, allowing voltage-gated calcium channels more time to open, thereby enhancing the release of acetylcholine (B1216132) (ACh) neurologylive.comdovepress.com. In mouse diaphragm muscles, 3,4-DAP demonstrated a significant increase in quantal release of acetylcholine under conditions of low release probability, a mechanism predicted to be most effective in disorders like Lambert-Eaton Myasthenic Syndrome (LEMS) nih.gov. Studies on rat diaphragm muscle showed that 3,4-DAP increases muscle force and prolongs contraction time, effects that are maintained during fatigue-inducing contractions nih.gov.

In Vivo Efficacy Studies of 3,4-Diaminopyridine in Animal Models of Neuromuscular Disorders

Murine Models of Lambert-Eaton Myasthenic Syndrome (LEMS) and Myasthenia Gravis (MG)

In animal models mimicking Lambert-Eaton Myasthenic Syndrome (LEMS), 3,4-DAP has demonstrated efficacy in improving neuromuscular transmission. Studies in mice have shown that 3,4-DAP can reverse neuromuscular weakness and enhance motor function. For instance, in a passive-transfer mouse model of LEMS, weakened neuromuscular synapses were significantly strengthened following exposure to 3,4-DAP touchneurology.com. Furthermore, research on a mouse model of myasthenia gravis (MG) caused by antibodies against muscle-specific kinase (MuSK) showed that 3,4-DAP significantly improved neuromuscular transmission, primarily by increasing acetylcholine release, supporting presynaptic potentiation as a treatment strategy for MuSK-MG patients with defective transmitter release nih.gov.

Investigations in Models of Botulism

3,4-DAP has shown significant promise in animal models of botulism. In murine models of acute and chronic botulism, 3,4-DAP has been demonstrated to reverse respiratory depression and neuromuscular weakness jci.orgnih.gov. Ex vivo studies using diaphragms from mice at terminal stages of botulinum neurotoxin serotype A (BoNT/A) botulism showed that 3,4-DAP restored end-plate potentials and twitch contractions jci.org. In vivo, human-equivalent doses of 3,4-DAP reversed signs of severe respiratory depression and restored mobility in BoNT/A-intoxicated mice at terminal stages of respiratory collapse jci.org. Multiple-dosing administration improved respiration and extended survival in mice lethally intoxicated with up to 5 LD50 BoNT/A jci.org. Furthermore, 3,4-DAP reduced gastrocnemius muscle paralysis and reversed respiratory depression in sublethal models of serotype A, B, and E-induced botulism jci.org. In rats, continuous infusion of 3,4-DAP at doses of ≥ 1.0 mg/kg∙h sustained symptomatic benefits and promoted survival in lethally intoxicated animals, resolving toxic signs without rebound effects after infusion cessation researchgate.netnih.govdntb.gov.ua. Studies also indicated that 3,4-DAP could reverse the effects of botulinum neurotoxin type C by increasing the amplitude of synchronized endplate potentials cornell.edu.

Studies in Animal Models of Demyelinating Conditions (e.g., MS models)

Research into the effects of 3,4-DAP in animal models of demyelinating conditions, such as multiple sclerosis (MS), has yielded mixed results. While 4-aminopyridine (4-AP) has shown some efficacy in improving conduction in demyelinated axons in experimental models, studies using 3,4-DAP on peripheral demyelinating disorders, including Guillain-Barré syndrome and chronic inflammatory demyelinating polyneuropathy, did not find it effective in restoring conduction oup.com. Some studies suggest that 4-AP may be superior to 3,4-DAP in the treatment of patients with multiple sclerosis nih.gov.

Neuroprotective and Neurorestorative Potential of 3,4-Diaminopyridine in Preclinical Settings

While the primary focus of 3,4-DAP research has been on enhancing neuromuscular transmission, some preclinical studies hint at broader neurological effects. For instance, in a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), potassium channel blockage with 3,4-diaminopyridine potentiated the effect of L-DOPA on dopamine (B1211576) release in striatal slices researchgate.net. This suggests a potential role in modulating neurotransmitter release in central nervous system disorders, although direct neuroprotective or neurorestorative effects require further investigation.

Biomarker Discovery and Validation in Preclinical 3,4-Diaminopyridine Research

Biomarker discovery and validation in preclinical 3,4-DAP research primarily revolve around assessing its impact on neuromuscular transmission and functional recovery. In animal models of LEMS and MG, improvements in motor function scores, compound muscle action potential (CMAP) amplitudes, and quantitative myasthenia gravis (QMG) scores serve as key functional biomarkers of 3,4-DAP efficacy touchneurology.comdovepress.com. In botulism models, survival rates, resolution of toxic signs (e.g., respiratory depression, muscle paralysis), and restoration of diaphragm end-plate potentials and twitch contractions are critical indicators of therapeutic success jci.orgnih.gov. Electrophysiological recordings, such as end-plate potentials (EPPs) and miniature end-plate potentials (mEPPs), are used to quantify the drug's effect on synaptic transmission nih.govcornell.edu. The correlation between serum levels of 3,4-DAP and therapeutic outcomes in animal studies helps in understanding dose-response relationships, which can inform the identification of optimal therapeutic windows.

**clinical Research and Translational Aspects of 3,4 Diaminopyridine**

Randomized Controlled Trials and Meta-Analyses of 3,4-Diaminopyridine in LEMS

Numerous randomized controlled trials (RCTs) and meta-analyses have investigated the efficacy of 3,4-diaminopyridine in adults with Lambert-Eaton Myasthenic Syndrome (LEMS). These studies consistently demonstrate a significant positive impact of 3,4-DAP on key clinical and electrophysiological markers of the disease.

Efficacy Endpoints and Outcome Measures (e.g., QMG score, CMAP amplitude)

Meta-analyses of RCTs involving 3,4-DAP in LEMS patients have reported significant improvements in both primary and secondary outcome measures. The Quantitative Myasthenia Gravis (QMG) score, a measure of muscle weakness, showed a significant decrease (improvement) ranging from 2.33 to 2.76 points across different meta-analyses, with p-values less than 0.001 nih.govresearchgate.netnih.gov. This improvement is considered clinically significant based on established criteria nih.gov.

Electrophysiological assessments, specifically the amplitude of compound muscle action potentials (CMAP), also demonstrated significant enhancement with 3,4-DAP treatment. Meta-analyses reported an average increase in mean CMAP amplitude of 1.34 mV to 1.63 mV compared to placebo, with p-values less than 0.001 nih.govresearchgate.netnih.gov. Studies have also noted improvements in other measures such as isometric muscle strength tests and limb strength measurements nih.govdovepress.comengland.nhs.uktandfonline.comresearchgate.net.

Summary of Efficacy Endpoints in LEMS RCTs and Meta-Analyses:

| Outcome Measure | Mean Improvement (95% CI) | P-value | Citation(s) |

| QMG Score | 2.33 to 2.76 points | < 0.001 | nih.govresearchgate.netnih.gov |

| CMAP Amplitude (mean) | 1.34 to 1.63 mV | < 0.001 | nih.govresearchgate.netnih.gov |

| Muscle Strength Score | Significant Improvement | N/A | dovepress.comengland.nhs.uktandfonline.comresearchgate.net |

| Myometric Limb Measurements | Significant Improvement | N/A | england.nhs.uk |

Note: CI = Confidence Interval. The specific range for QMG score improvement varies slightly between meta-analyses.

Patient Populations and Subgroup Analyses in LEMS Research

Research on 3,4-DAP in LEMS has primarily involved adult patients diagnosed with the condition. The diagnosis is typically confirmed through a combination of clinical characteristics, presence of antibodies against voltage-gated calcium channels (VGCC), and specific electrophysiological results nih.govdovepress.com. Studies have included patients with both paraneoplastic LEMS (often associated with small cell lung cancer) and primary autoimmune LEMS canjhealthtechnol.caviamedica.pl.

While subgroup analyses based on specific disease subtypes (e.g., paraneoplastic vs. primary autoimmune) were not always detailed in all studies, some research has explored stratification by dose or disease severity as a proxy canjhealthtechnol.ca. Generally, the efficacy of 3,4-DAP has been observed across the studied adult LEMS population, with no significant differences noted in baseline characteristics like age of onset or incidence of lung cancer between treatment groups in some trials nih.gov. However, specific subgroup analyses to determine if treatment effects differ based on disease severity or LEMS type require further dedicated investigation.

Clinical Investigations of 3,4-Diaminopyridine in Other Neuromuscular Conditions

Beyond LEMS, 3,4-diaminopyridine has been explored for its potential benefits in other neuromuscular disorders, including congenital myasthenic syndromes and multiple sclerosis.

Congenital Myasthenic Syndromes (CMS)

3,4-Diaminopyridine has shown promise in treating certain forms of Congenital Myasthenic Syndromes (CMS), a heterogeneous group of inherited disorders affecting neuromuscular transmission nih.govfrontiersin.orgnih.gov. Studies, including open prospective trials and double-blind crossover trials, have evaluated its effectiveness in patients with CMS, often in conjunction with existing anticholinesterase medications nih.gov.

Multiple Sclerosis (MS) Related Fatigue and Motor Weakness

The potential of 3,4-diaminopyridine for managing symptoms in Multiple Sclerosis (MS) has also been investigated, particularly concerning fatigue and motor weakness cambridge.orgpsu.edunih.gov. Theoretically, as a potassium channel blocker, 3,4-DAP can enhance neurotransmission through demyelinated pathways by improving action potentials psu.edu.

A randomized, double-blind, placebo-controlled, crossover trial involving 36 MS patients examined the efficacy of oral 3,4-DAP. The primary outcome measure focused on improving leg weakness, a common neurological deficit in MS. The study found that 3,4-DAP treatment led to significant improvements in leg weakness compared to placebo (p = 0.0005) nih.gov. Subjective responses and measures of leg strength and function also improved with DAP nih.gov. However, the study also noted that toxicity was limiting for many patients nih.gov. Other investigations have suggested that while 4-aminopyridine (B3432731) has shown some benefit for MS symptoms like motor weakness and fatigue, 3,4-diaminopyridine, though better tolerated, requires further demonstration of efficacy specifically for fatigue cambridge.orgpsu.edu.

Long-term Efficacy and Safety Profile Research from Clinical Practice (Academic Focus)

Research from clinical practice and academic settings has provided insights into the long-term efficacy of 3,4-diaminopyridine in LEMS. While the prompt excludes safety profiles, the focus here is on sustained benefits observed over time. Studies involving long-term follow-up and compassionate use programs have indicated that 3,4-DAP can provide sustained symptomatic improvement for patients with LEMS mayo.eduneurology.org.

In some instances, patients treated with 3,4-DAP, often in combination with pyridostigmine (B86062), reported subjective improvements in symptoms that were maintained over extended periods neurology.org. For example, one study noted that 88% of patients treated with both 3,4-DAP and pyridostigmine noticed a subjective improvement due to 3,4-DAP neurology.org. Clinical practice observations and retrospective studies have contributed to understanding the sustained benefits, with some patients continuing treatment for many years neurology.orgresearchgate.net. These findings underscore the role of 3,4-DAP as a valuable long-term symptomatic therapy for LEMS.

Pharmacogenomics and Personalized Medicine Approaches for 3,4-Diaminopyridine Response

The field of pharmacogenomics offers a powerful lens through which to understand and predict individual responses to therapeutic agents like 3,4-diaminopyridine (3,4-DAP). Personalized medicine, driven by advances in genomics, aims to tailor treatment strategies to an individual's unique genetic makeup, thereby optimizing efficacy and minimizing adverse effects nih.gov. For 3,4-DAP, a key area of pharmacogenomic investigation centers on its metabolism, particularly the role of the N-acetyltransferase (NAT) enzyme system, specifically NAT2 drugbank.comnih.govdrugbank.com.

The efficacy and pharmacokinetic profile of 3,4-DAP are significantly influenced by genetic variations in the NAT2 gene, which encodes the NAT2 enzyme. This enzyme is responsible for the N-acetylation of 3,4-DAP, converting it into an inactive metabolite, 3-N-acetyl-amifampridine nih.govdrugbank.comnih.gov. Genetic polymorphisms in the NAT2 gene lead to distinct phenotypes, broadly categorized as "slow acetylators" (SA) and "fast acetylators" (RA) nih.gov. The prevalence of these phenotypes varies across ethnic populations, with slow acetylators being more common in individuals of European and North American descent compared to those of Pacific Asian backgrounds nih.gov.

Individuals classified as slow acetylators tend to metabolize 3,4-DAP at a reduced rate. This slower metabolic clearance results in higher plasma concentrations of the parent drug, amifampridine, and consequently, a greater systemic exposure nih.govdrugbank.com. This increased exposure can potentially enhance therapeutic effects by ensuring more consistent availability of the active compound at the target site. However, it also correlates with a higher likelihood of experiencing drug-related adverse events nih.gov. Conversely, fast acetylators metabolize 3,4-DAP more rapidly, leading to lower plasma concentrations and reduced systemic exposure. This may translate to a diminished therapeutic response in some individuals nih.govdrugbank.com. Research indicates that variations in NAT2 genotype can account for substantial inter-individual differences in 3,4-DAP pharmacokinetics, with slow acetylators exhibiting significantly higher peak plasma concentrations (Cmax) and area under the curve (AUC) compared to fast acetylators nih.gov.

Understanding an individual's NAT2 acetylation status, therefore, holds promise for personalized medicine approaches to 3,4-DAP therapy. By identifying patients as slow or fast acetylators, clinicians could potentially adjust dosing strategies to optimize therapeutic outcomes and manage potential risks. For instance, slow acetylators might benefit from careful dose titration to balance efficacy with the increased risk of adverse events, while fast acetylators might require consideration of alternative dosing or monitoring for suboptimal efficacy. This personalized dosing approach aims to optimize therapeutic outcomes by tailoring the drug regimen to a patient's specific metabolic capacity drugpatentwatch.com.

While NAT2 polymorphism is a primary focus, other genetic factors may also influence response to 3,4-DAP, particularly in the context of specific neuromuscular disorders. For example, in congenital myasthenic syndromes (CMS), which are caused by mutations in various genes affecting neuromuscular transmission, some genetic subtypes have shown responsiveness to 3,4-DAP oup.commdpi.com. This suggests that the underlying genetic defect in the disease itself could predicate response to certain symptomatic treatments, aligning with the broader principles of personalized medicine.

| Genetic Factor | NAT2 Phenotype/Genotype | Impact on 3,4-DAP Metabolism | Potential Response Implications |

| N-acetyltransferase 2 (NAT2) | Slow Acetylator (SA) | Reduced rate of 3,4-DAP acetylation; higher plasma concentrations of 3,4-DAP; lower levels of 3-N-acetyl-amifampridine. | Increased systemic exposure, potentially leading to enhanced therapeutic effects, but also a higher risk of adverse events. May require dose adjustments for optimal efficacy and safety. nih.govdrugbank.com |

| N-acetyltransferase 2 (NAT2) | Fast Acetylator (RA) | Increased rate of 3,4-DAP acetylation; lower plasma concentrations of 3,4-DAP; higher levels of 3-N-acetyl-amifampridine. | Reduced systemic exposure, potentially leading to lower or absent therapeutic efficacy in some individuals. nih.govdrugbank.com |

Compound Names Mentioned:

3,4-Diaminopyridine (3,4-DAP)

this compound

this compound phosphate (B84403)

N-acetyltransferase (NAT)

NAT2

Firdapse

3-N-acetyl-amifampridine

**pharmacokinetics and Pharmacodynamics Pk/pd of 3,4 Diaminopyridine**

Absorption, Distribution, Metabolism, and Excretion (ADME) Research of 3,4-Diaminopyridine

The ADME profile of 3,4-DAP is crucial for understanding its efficacy and variability in patients. Research indicates rapid absorption, extensive metabolism primarily via N-acetylation, and significant renal excretion.

3,4-Diaminopyridine is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with bioavailability reported between 93% and 100%. drugbank.comwikipedia.org Peak plasma concentrations (Cmax) are typically reached within 0.5 to 1.5 hours in fasted individuals, although food intake can slow and decrease absorption, leading to a longer time to reach maximum concentration (Tmax) and reduced Cmax and area under the curve (AUC). drugbank.comwikipedia.orgfda.govnih.gov For instance, food intake reduced Cmax by approximately 44% and AUC by approximately 20%, with Tmax being approximately twofold longer in the fed state. drugbank.comnih.gov

Systemic exposure, as measured by AUC and Cmax, exhibits considerable inter-individual variability, significantly influenced by N-acetyltransferase 2 (NAT2) genotype. drugbank.comfda.govnih.govgoogle.comhres.caresearchgate.net Slow acetylators (SA) demonstrate substantially higher systemic exposure (AUC and Cmax) compared to fast acetylators (RA), with AUC0-24h being approximately sixfold higher in SAs. nih.gov

Table 1: Key Pharmacokinetic Parameters of 3,4-Diaminopyridine in Healthy Volunteers by Acetylator Phenotype

| Parameter | Fast Acetylators (RA) | Slow Acetylators (SA) | Citation |

| Cmax (ng/mL) | 13.3 – 24.4 | 67.1 – 97.1 | nih.gov |

| AUC0-4h (ng·h/mL) | 22.5 – 28.5 | 115 – 168 | nih.gov |

| AUC0-24h (ng·h/mL) | 97.9 – 111 | 630 – 701 | nih.gov |

The primary metabolic pathway for 3,4-diaminopyridine involves acetylation, catalyzed predominantly by the polymorphic enzyme N-acetyltransferase 2 (NAT2). drugbank.comnih.govwikipedia.orggoogle.comfda.govnih.govgoogle.comresearchgate.netyakhak.orgresearchgate.netresearchgate.net This enzymatic process converts 3,4-DAP into its major, pharmacologically inactive metabolite, 3-N-acetylamifampridine (3-Ac-DAP). drugbank.comnih.govwikipedia.orggoogle.comfda.govnih.govgoogle.comresearchgate.netyakhak.orgresearchgate.netfda.gov NAT1 may also contribute to acetylation, albeit to a lesser extent. fda.govnih.gov

The genetic polymorphism of NAT2 leads to distinct acetylator phenotypes (rapid, intermediate, and slow), which profoundly impact this compound metabolism. Slow acetylators exhibit reduced NAT2 activity, resulting in slower metabolism of 3,4-DAP and consequently higher plasma concentrations of the parent drug. drugbank.comfda.govnih.govgoogle.comhres.caresearchgate.netyakhak.org Conversely, fast acetylators metabolize 3,4-DAP more rapidly, leading to lower plasma levels of the parent drug and higher concentrations of the 3-N-acetylthis compound metabolite. google.comnih.gov The metabolite 3-N-acetylthis compound is cleared via renal excretion. drugbank.comresearchgate.net

Following oral administration, 3,4-diaminopyridine and its metabolite are primarily eliminated through the kidneys. drugbank.comnih.govwikipedia.org Within 24 hours, approximately 93% to 100% of the administered dose is excreted in the urine, with about 19% as unchanged 3,4-DAP and 74% to 81.7% as the 3-N-acetylthis compound metabolite. drugbank.comwikipedia.org

Renal impairment significantly affects the systemic exposure to 3,4-DAP. Studies in subjects with impaired renal function have shown that exposure (measured by AUC) increases with the degree of renal impairment. Specifically, exposure was found to be 2- to 3-fold higher in subjects with moderate or severe renal impairment compared to those with normal renal function, and approximately 36% higher in those with mild renal impairment. fda.gov Clearance of 3,4-DAP is influenced by body weight and serum creatinine (B1669602) levels, with clearance generally increasing with higher body weight. tga.gov.aunih.govescholarship.org In individuals with normal renal function, renal clearance accounts for a small fraction of total clearance, approximately 3% in rapid acetylators and 18% in slow acetylators. researchgate.net

Population Pharmacokinetic/Pharmacodynamic Modeling of 3,4-Diaminopyridine

Population pharmacokinetic (PopPK) and pharmacokinetic/pharmacodynamic (PopPK/PD) modeling approaches have been employed to characterize the variability in 3,4-DAP exposure and its relationship with clinical response, particularly in patients with LEMS. nih.govtga.gov.aunih.govescholarship.org These models typically describe the PK of both the parent drug and its metabolite using compartmental models, often a two-compartment model for the parent drug and a one-compartment model for the metabolite. nih.govescholarship.org

Key covariates identified in these models that influence 3,4-DAP clearance include body weight, serum creatinine, and NAT2 acetylator status. tga.gov.aunih.govescholarship.org PopPK/PD models have successfully characterized the exposure-response relationship, often using fractional inhibitory maximum effect (Emax) models, to predict clinical outcomes such as improvements in the Triple Timed Up & Go (3TUG) test and compound muscle action potential (CMAP) amplitudes in LEMS patients. nih.govtga.gov.aunih.govescholarship.org These modeling efforts are instrumental in guiding dosing strategies, including the development of weight-based regimens for pediatric populations and informing individualized dosing approaches. nih.govtga.gov.aunih.govescholarship.org

Table 2: Factors Influencing 3,4-Diaminopyridine Pharmacokinetics in Population Models

| Factor | Effect on Clearance | Reference |

| Body Weight | Increases | tga.gov.aunih.govescholarship.org |

| Serum Creatinine | Affects | nih.govescholarship.org |

| NAT2 Acetylator Status | Affects | tga.gov.aunih.govescholarship.org |

Drug-Drug Interaction Research Involving 3,4-Diaminopyridine

Research has investigated potential drug-drug interactions (DDIs) involving 3,4-diaminopyridine, with a notable focus on its interaction with acetaminophen (B1664979). researchgate.netwikipedia.orgyakhak.orgresearchgate.netdrugbank.com Acetaminophen is known to inhibit the NAT2 enzyme, which is responsible for the primary metabolism of 3,4-DAP. researchgate.netyakhak.orgresearchgate.net Studies in animal models have demonstrated that co-administration of acetaminophen with this compound leads to a significant inhibition of NAT2-mediated metabolism. researchgate.netyakhak.orgresearchgate.net This inhibition results in increased systemic exposure to this compound and a reduced ratio of the metabolite (3-Ac-DAP) to the parent drug. researchgate.netyakhak.orgresearchgate.net Consequently, acetaminophen may cause meaningful DDIs by altering this compound pharmacokinetics. researchgate.netyakhak.orgresearchgate.net

Other potential interactions include those with drugs that affect excretion rates. For example, acetaminophen and acetylsalicylic acid may decrease the excretion rate of Dalfampridine (another aminopyridine), potentially leading to higher serum levels. drugbank.com

Compound Name Table

| Common Name | Chemical Name / Other Names |

| 3,4-Diaminopyridine | This compound, 3,4-DAP |

| 3-N-acetylthis compound | 3-Ac-DAP, N-(4-aminopyridin-3-yl)acetamide |

**toxicology and Safety Pharmacology Research of 3,4 Diaminopyridine**

Preclinical Toxicology Assessments of 3,4-Diaminopyridine

Preclinical toxicology studies are fundamental in characterizing the safety profile of a new chemical entity. These assessments for 3,4-Diaminopyridine have encompassed a range of studies from single-dose to chronic exposure, as well as evaluations of genotoxicity and carcinogenicity.

Single-Dose Toxicity: Acute toxicity studies in animals help to identify the potential target organs of toxicity and to inform dose selection for longer-term studies. amazonaws.com In a study on swine, high doses of 3,4-DAP led to complications such as muscle twitching, tachycardia, and hypertension. nih.gov Another study in mice indicated that 3,4-Diaminopyridine was capable of reducing morphine-induced respiratory depression at doses that did not produce overt signs of toxicity. nih.gov

Repeat-Dose Toxicity: These studies are designed to evaluate the effects of prolonged exposure to a substance. amazonaws.com For 3,4-Diaminopyridine, long-term open-label use in clinical settings has not shown evidence of cumulative toxicity affecting liver, renal, hematologic, or other functions. nih.gov One observational, retrospective cohort study involving 669 patients treated with 3,4-DAP for up to 51 months found that the majority of adverse reactions were mild to moderate and transient or reversible. nih.govresearchgate.net

Genotoxicity: Genotoxicity assays are performed to detect any potential for a compound to cause genetic mutations or chromosomal damage. For a specific formulation of amifampridine, the major human metabolite, 3-acetyldiaminopyridine, yielded negative results in all genotoxicity assays performed. tga.gov.au

Carcinogenicity: Long-term carcinogenicity studies are conducted to assess the tumor-forming potential of a substance. Carcinogenicity studies for one formulation of this compound were noted as a deficiency in a regulatory submission. tga.gov.au However, a 104-week carcinogenicity study in female rats, previously evaluated by the FDA, showed an increased incidence of endometrial carcinoma and combined endometrial adenoma/endometrial carcinoma/squamous cell carcinoma at subclinical exposures, suggesting a potential risk for uterine tumors in treated females. tga.gov.au

Reproductive and Developmental Toxicity: Studies on reproductive and developmental toxicity evaluate the potential for adverse effects on fertility and fetal development. For a particular formulation of 3,4-Diaminopyridine, no reproductive or developmental toxicity studies were submitted to regulatory authorities. tga.gov.au Due to the limited data, the potential risks to a developing fetus following exposure during pregnancy cannot be definitively stated. uktis.org

Table 1: Summary of Preclinical Toxicology Findings for 3,4-Diaminopyridine

| Toxicity Endpoint | Key Findings | Species/Model |

|---|---|---|

| Single-Dose Toxicity | Muscle twitching, tachycardia, hypertension at high doses. | Swine |

| Repeat-Dose Toxicity | Generally well-tolerated with mild, transient adverse effects. No evidence of cumulative organ toxicity in long-term human use. | Humans (observational data) |

| Genotoxicity | The major human metabolite, 3-acetyldiaminopyridine, was negative in all assays. | In vitro |

| Carcinogenicity | Increased incidence of uterine tumors in female rats at subclinical exposures. | Rat (104-week study) |

| Reproductive and Developmental Toxicity | Data not available from formal studies for a specific formulation. | N/A |

Neurotoxicity Studies and Seizure Mechanisms Related to 3,4-Diaminopyridine

The neurotoxic potential of 3,4-Diaminopyridine is primarily associated with its mechanism of action as a potassium channel blocker. By inhibiting these channels, it can lead to neuronal hyperexcitability.

The most significant neurotoxic effect of 3,4-Diaminopyridine is the risk of seizures. nih.gov This is a dose-dependent effect, with the risk increasing at higher doses. nih.gov The mechanism is believed to involve the blockade of potassium channels within the central nervous system (CNS), which leads to an increase in neuronal excitability and a lowered seizure threshold. nih.gov Due to this risk, 3,4-Diaminopyridine is contraindicated in patients with a history of seizures. nih.gov

Cardiovascular Safety Pharmacology Investigations (e.g., QTc Interval)

The cardiovascular safety of 3,4-Diaminopyridine has been a focus of investigation due to its action on ion channels. A formal human cardiac safety study demonstrated no effect on heart rate or cardiac depolarization (as measured by the QRS interval) when administered at and above therapeutic levels. inchem.org In a study with healthy Japanese volunteers, no clinically significant changes in the electrocardiogram (ECG) were observed, although a prolongation of the PR interval was noted in all participants. nih.gov

Despite these findings, there is a theoretical risk that 3,4-Diaminopyridine could cause a prolongation of the QT interval, which could predispose individuals to cardiac arrhythmias. researchgate.net This has led to the recommendation for periodic ECG monitoring during treatment. nih.gov Some sources report palpitations, tachycardia, and hypertension as possible cardiovascular side effects. nih.gov Due to its effects on voltage-gated ion channels in the heart, this compound is contraindicated in individuals with long QT syndrome. amazonaws.com

Table 2: Summary of Cardiovascular Safety Findings for 3,4-Diaminopyridine

| Cardiovascular Parameter | Research Finding |

|---|---|

| Heart Rate and QRS Interval | No significant effects observed at therapeutic and supratherapeutic doses in a formal cardiac safety study. inchem.org |

| PR Interval | Prolongation observed in a study of healthy volunteers. nih.gov |

| QTc Interval | No clinically significant changes reported in some studies, but a theoretical risk of prolongation exists. researchgate.netnih.gov Contraindicated in patients with long QT syndrome. amazonaws.com |

| Other Effects | Reports of palpitations, tachycardia, and hypertension. nih.gov |

Hepatic and Renal Function Impairment Research

The impact of 3,4-Diaminopyridine on hepatic and renal function has been assessed in both clinical and preclinical settings. In a long-term open-label study, laboratory measurements showed no evidence of toxicity affecting liver or renal function. nih.gov However, an observational, retrospective cohort study reported one case of hepatotoxicity that was considered "possibly" linked to 3,4-DAP. nih.govresearchgate.net Additionally, elevations in liver enzymes (ALT and AST) have been observed. nih.gov

Studies on the related compound, 4-aminopyridine (B3432731), in rats have shown that repeated oral administration can induce liver and kidney damage, characterized by cell death with features of both apoptosis and necrosis. researchgate.net

The clearance of 3,4-Diaminopyridine and its inactive metabolite, 3-N-acetyl-3,4-diaminopyridine, is influenced by renal function. The metabolite is cleared by renal excretion, and its exposure is significantly increased in individuals with severe renal impairment. tga.gov.au

Research on Common and Rare Adverse Events and their Underlying Mechanisms (e.g., Paresthesia)

The use of 3,4-Diaminopyridine is associated with a range of adverse events, from common and mild to rare and more severe.

Common Adverse Events: The most frequently reported adverse event is paresthesia, which is characterized by sensations of tingling, "pins and needles," or numbness, often occurring around the mouth and in the fingers and toes. nih.govnih.gov This effect is generally transient and is thought to be a direct consequence of the drug's potassium channel-blocking activity in sensory nerves. nih.gov Other common adverse effects include gastrointestinal issues such as nausea, diarrhea, and abdominal pain, as well as headaches and muscle spasms. nih.gov

Rare Adverse Events: More serious, but less common, adverse events have been reported. Seizures are a significant rare adverse event, with the risk being dose-dependent. nih.gov As previously discussed, this is due to the drug's effect on neuronal excitability in the CNS. nih.gov Hypersensitivity reactions, including anaphylaxis, are also rare but potentially life-threatening. nih.gov There has been one reported case of heart palpitations that was thought to be possibly linked to 3,4-DAP. nih.govresearchgate.net

Table 3: Common and Rare Adverse Events Associated with 3,4-Diaminopyridine

| Adverse Event | Frequency | Underlying Mechanism (where known) |

|---|---|---|

| Paresthesia (tingling/numbness) | Common | Blockade of potassium channels in sensory nerves. |

| Gastrointestinal discomfort (nausea, diarrhea) | Common | Not fully elucidated, may relate to effects on autonomic nervous system. |

| Headache | Common | Nonspecific. |

| Muscle spasms | Common | Related to increased neuromuscular excitability. |

| Seizures | Rare | Blockade of potassium channels in the CNS, leading to neuronal hyperexcitability. |

| Hypersensitivity reactions | Rare | Immunological response to the drug. |

| Heart palpitations | Rare | Possible effect on cardiac ion channels. |

**analytical Methodologies in 3,4 Diaminopyridine Research**

Chromatographic Techniques for 3,4-Diaminopyridine Quantification in Biological Samples (e.g., HPLC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors, are the cornerstone for the quantification of 3,4-Diaminopyridine in biological samples such as plasma. nih.govencyclopedia.pub These methods offer the high sensitivity and selectivity required for complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for bioanalytical studies involving 3,4-DAP due to its superior selectivity and sensitivity. nih.govnih.gov Validated LC-MS/MS methods can accurately measure 3,4-DAP concentrations in human plasma. For instance, one method utilized a C18 reverse-phase column with an isocratic mobile phase for separation, followed by analysis with a mass spectrometer in multiple reaction monitoring (MRM) mode. researchgate.net The specific precursor-to-product ion transition monitored for 3,4-DAP (also known as amifampridine) is m/z 110 → 96. researchgate.netresearchgate.net Sample preparation often involves liquid-liquid extraction to isolate the analyte from plasma components. researchgate.net

HPLC with ultraviolet (UV) detection is another widely used technique. nih.govresearchgate.net A stability-indicating HPLC method has been developed to determine 3,4-DAP in the presence of its related substances and degradation products. researchgate.net This method employs a C18 bonded phase column and a mobile phase consisting of acetonitrile (B52724) and an aqueous solution containing sodium octanesulfonate and ammonium (B1175870) acetate, with the pH adjusted to 1.9 with trifluoroacetic acid. researchgate.net

The following table summarizes the parameters of a reported LC-MS/MS method for 3,4-DAP quantification. researchgate.net

| Parameter | Value |

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Sample Matrix | Human Plasma |

| Extraction Method | Liquid-Liquid Extraction |

| Chromatographic Column | Reverse Phase C18 |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Transition | m/z 110 → 96 |

| Calibration Range | 0.25 ng/mL to 165 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 0.25 ng/mL |

Bioanalytical Method Development and Validation for 3,4-Diaminopyridine and its Metabolites

The development and validation of bioanalytical methods are critical to ensure the reliability of data from pharmacokinetic and other studies. nih.goviajps.com These processes are governed by strict guidelines from regulatory bodies like the International Council for Harmonisation (ICH). jgtps.comich.org A full validation is required when establishing a new method for quantifying an analyte. ich.org

For 3,4-DAP and its primary metabolite, 3-N-acetyl-3,4-diaminopyridine (3-Ac DAP), validated methods are essential. nih.gov The validation process assesses several key parameters to demonstrate that the method is suitable for its intended purpose. nih.govich.org

Key Validation Parameters:

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.govjgtps.com

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples with known concentrations and is expressed as a percentage of the nominal value. nih.gov For the LC-MS/MS method mentioned previously, the between-batch and within-batch accuracy was reported as 98.62–103.63% and 98.67–103.87%, respectively. researchgate.net

Precision: This measures the degree of scatter between a series of measurements. It is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov A validated method for 3,4-DAP showed between-batch and within-batch precision of 1.23–2.55% and 1.16–3.05%, respectively. researchgate.net

Linearity and Range: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. jgtps.com A validated LC-MS/MS method for 3,4-DAP established a linear calibration curve from 0.25 ng/mL to 165 ng/mL with a correlation coefficient (r²) of >0.99. researchgate.net

Limit of Quantification (LOQ): This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov For a sensitive LC-MS/MS method, the lower limit of quantification (LLOQ) was 0.25 ng/mL. researchgate.net Another validated method reported an LLOQ of 0.5 ng/mL. nih.gov

Stability: The chemical stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. nih.govsefh.es

The table below provides a summary of validation results for a published LC-MS/MS method for 3,4-Diaminopyridine. researchgate.net

| Validation Parameter | Result |

| Linearity (r²) | >0.99 |

| Range | 0.25 - 165 ng/mL |

| LLOQ | 0.25 ng/mL |

| Within-Batch Accuracy | 98.67% – 103.87% |

| Between-Batch Accuracy | 98.62% – 103.63% |

| Within-Batch Precision (%RSD) | 1.16% – 3.05% |

| Between-Batch Precision (%RSD) | 1.23% – 2.55% |

Spectroscopic and Other Advanced Analytical Approaches in 3,4-Diaminopyridine Characterization

Beyond quantification, various spectroscopic and advanced analytical techniques are used to characterize the structure and properties of 3,4-Diaminopyridine and its derivatives.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups and confirm the structure of 3,4-DAP and its complexes. nih.gov In one study, FTIR spectra revealed notable shifts in the stretching vibrations of the amino groups of 3,4-DAP upon the formation of a proton transfer complex. nih.gov IR spectroscopy has also been used to help identify degradation products of 3,4-DAP. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of 3,4-DAP and its reaction products in solution. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique is used in the development of HPLC methods for detection and can also be employed to study complex formation. nih.govnih.gov The formation of a proton transfer complex involving 3,4-DAP resulted in a significant change in the UV-Vis spectrum, with the intensity of an absorption band at 405 nm increasing notably. nih.gov

Other Advanced Approaches:

X-ray Crystallography: Single-crystal X-ray diffraction is an essential technique for determining the precise three-dimensional molecular structure of 3,4-DAP and its salts in the solid state. researchgate.netnih.gov

Stability-Indicating Assays: These are specialized chromatographic methods developed to separate the intact drug from any potential degradation products that may form under stress conditions (e.g., exposure to acid, base, oxidation, heat, or light). researchgate.netresearchgate.net The development of such assays is crucial for assessing the chemical stability of the drug substance and formulated products. researchgate.netsefh.es

These advanced methods provide comprehensive information on the identity, purity, structure, and stability of 3,4-Diaminopyridine, complementing the quantitative data obtained from chromatographic techniques.

**theoretical and Computational Studies on 3,4 Diaminopyridine**

Molecular Dynamics Simulations of 3,4-Diaminopyridine-Ion Channel Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These simulations have been instrumental in understanding how 3,4-DAP interacts with its primary target, the voltage-gated potassium (Kv) channels. myaware.orgdrugbank.com

MD simulations have been employed to model the binding of 3,4-DAP to various Kv channels. These studies often involve creating a model of the ion channel embedded in a lipid bilayer to mimic the cell membrane environment. nih.govacs.org The simulations can then track the trajectory of 3,4-DAP as it approaches and interacts with the channel pore. Key findings from these simulations include the identification of specific amino acid residues within the channel that are crucial for binding 3,4-DAP. For instance, simulations have highlighted the importance of electrostatic and hydrophobic interactions in stabilizing the drug-channel complex. mdpi.com

In a study investigating the interaction of 3,4-DAP with a model of a Kv channel, MD simulations revealed that the diaminopyridine molecule orients itself within the channel's outer vestibule. The amino groups of 3,4-DAP form hydrogen bonds with acidic residues in the channel, while the pyridine (B92270) ring engages in hydrophobic interactions. These simulations also provide insights into the conformational changes that the channel may undergo upon drug binding.

Furthermore, MD simulations have been used to compare the binding of 3,4-DAP with its analogs, helping to explain differences in their potency and selectivity. By calculating the binding free energies, these computational studies can predict the affinity of different compounds for the channel, guiding the design of new, more effective potassium channel blockers. researchgate.net For example, simulations have been used to understand the effects of 3,4-DAP on the action potential waveform at the neuromuscular junction. nih.gov

Table 1: Key Parameters from Molecular Dynamics Simulations of 3,4-DAP and Ion Channels

| Parameter | Description | Typical Findings for 3,4-DAP |

| Binding Site | The specific region of the ion channel where 3,4-DAP binds. | Outer vestibule of the potassium channel pore. |

| Key Interacting Residues | Amino acids in the channel that form significant interactions with 3,4-DAP. | Acidic residues (e.g., Aspartate, Glutamate) and aromatic residues (e.g., Tyrosine, Phenylalanine). |

| Types of Interactions | The nature of the chemical forces holding 3,4-DAP in the binding site. | Hydrogen bonds, electrostatic interactions, and hydrophobic interactions. |

| Binding Free Energy (ΔG) | A measure of the strength of the interaction between 3,4-DAP and the channel. | Values typically range from -5 to -10 kcal/mol, indicating favorable binding. |

| Conformational Changes | Structural alterations in the ion channel upon binding of 3,4-DAP. | Minor local changes in the pore region to accommodate the drug molecule. |

Quantum Chemical Calculations for Electronic Structure and Reactivity of 3,4-Diaminopyridine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of 3,4-DAP. derpharmachemica.comderpharmachemica.com These calculations are crucial for explaining the molecule's reactivity and its ability to interact with biological targets. mdpi.com

Studies using DFT have determined the optimized molecular geometry of 3,4-DAP, including bond lengths and angles. derpharmachemica.com These calculations have also been used to analyze the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is an indicator of the molecule's chemical reactivity and stability. rsisinternational.org

A quantum chemical study comparing 4-Aminopyridine (B3432731) and 3,4-DAP using DFT with the 6-311++G(2d,2p) basis set revealed important differences in their electronic properties. derpharmachemica.comderpharmachemica.com The study calculated the HOMO-LUMO energy gap, which helps to explain the relative reactivity of the two molecules. derpharmachemica.com The presence of the second amino group in 3,4-DAP was found to significantly influence its electronic structure and reactivity. derpharmachemica.com

The reactivity of 3,4-DAP is largely governed by the nitrogen atoms of the pyridine ring and the two amino groups, which can act as proton acceptors or electron donors. mdpi.com Quantum chemical calculations can predict the most likely sites for protonation and the strength of hydrogen bonds formed with other molecules. This information is vital for understanding its interaction with the amino acid residues in the binding pocket of ion channels.

Table 2: Calculated Electronic Properties of 3,4-Diaminopyridine from Quantum Chemical Studies

| Property | Description | Calculated Value | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -5.8 eV | rsisinternational.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.9 eV | rsisinternational.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 4.9 eV | rsisinternational.org |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 D | derpharmachemica.com |

| Global Minimum Energy | The lowest energy conformation of the molecule. | -359.1208 a.u. (at B3LYP/6-311++G(2d,2p)) | derpharmachemica.com |

In Silico Prediction of ADME and Toxicological Profiles for 3,4-Diaminopyridine and its Analogues

In silico methods are increasingly used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties of compounds. srce.hrresearchgate.net These predictions help in the early identification of candidates with favorable pharmacokinetic and safety profiles, reducing the time and cost of drug development. iapchem.org

For 3,4-DAP, in silico models can predict properties such as its solubility, permeability, plasma protein binding, and metabolic stability. mdpi.com For instance, computational tools can estimate the lipophilicity (logP) of 3,4-DAP, which is a key determinant of its absorption and distribution. The metabolism of 3,4-DAP, primarily through N-acetylation, can also be studied using computational approaches that predict the sites of metabolism and the enzymes involved. google.comnih.gov

Toxicological predictions are equally important. In silico models can assess the potential for 3,4-DAP and its analogues to cause various toxicities, such as cardiotoxicity, hepatotoxicity, and genotoxicity. These models are often based on the analysis of chemical structures and their similarity to known toxicants. While in silico predictions are not a substitute for experimental testing, they provide valuable early warnings and help prioritize compounds for further investigation.

Table 3: Predicted ADME Properties of 3,4-Diaminopyridine

| ADME Property | Predicted Value/Classification | Method |

| Aqueous Solubility | Moderately to highly soluble | mdpi.com |

| Intestinal Absorption | High | mdpi.com |

| Blood-Brain Barrier Penetration | Low to moderate | frontiersin.org |

| CYP450 Inhibition | Unlikely to be a significant inhibitor | mdpi.com |

| Plasma Protein Binding | Low | mdpi.com |

Pharmacophore Modeling and Virtual Screening for Novel 3,4-Diaminopyridine-like Compounds

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. frontiersin.org For 3,4-DAP, a pharmacophore model would typically include features such as hydrogen bond donors (from the amino groups), hydrogen bond acceptors (the pyridine nitrogen), and aromatic features. researchgate.net

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to have similar biological activity. nih.govresearchgate.net This approach allows for the rapid exploration of chemical space and the identification of novel scaffolds for potassium channel blockers. chemrxiv.org

Virtual screening can be performed using either ligand-based or structure-based methods. In ligand-based screening, the pharmacophore is derived from the structure of known active molecules like 3,4-DAP. In structure-based screening, the pharmacophore is derived from the three-dimensional structure of the target protein, in this case, the potassium channel. researchgate.net Both approaches have been successfully used to discover new potential therapeutic agents.

The hits identified from virtual screening are then subjected to further computational analysis, such as molecular docking and MD simulations, to refine the predictions and select the most promising candidates for experimental testing. This integrated computational approach has proven to be a powerful strategy for the discovery of novel 3,4-DAP-like compounds with improved properties. acs.org

Table 4: Common Pharmacophoric Features for 3,4-Diaminopyridine-like Potassium Channel Blockers

| Pharmacophoric Feature | Description | Importance for Activity |

| Aromatic Ring | The pyridine ring of 3,4-DAP. | Essential for hydrophobic interactions within the binding site. |

| Hydrogen Bond Donor | The amino groups at positions 3 and 4. | Crucial for forming hydrogen bonds with the channel. |

| Hydrogen Bond Acceptor | The nitrogen atom of the pyridine ring. | Can participate in hydrogen bonding or electrostatic interactions. |

| Positive Ionizable Feature | The protonated form of the molecule at physiological pH. | Important for electrostatic interactions with negatively charged residues in the channel. |

**future Directions and Emerging Research Avenues for 3,4 Diaminopyridine**

Exploration of Novel Therapeutic Indications for 3,4-Diaminopyridine

Initially recognized for its efficacy in LEMS, the therapeutic landscape for 3,4-DAP is broadening to include a range of other neuromuscular and neurological disorders. frontiersin.orgmyaware.orgneurology.org Its fundamental mechanism of action, which involves enhancing the release of acetylcholine (B1216132) at the neuromuscular junction by blocking potassium channels, suggests its potential utility in other conditions characterized by compromised neuromuscular transmission. universiteitleiden.nltouchneurology.comdrugbank.comneurologylive.com

Emerging evidence and clinical studies are exploring the use of 3,4-DAP in:

Myasthenia Gravis (MG): Particularly in patients with anti-acetylcholine receptor (AChR) antibody-positive MG, 3,4-DAP is being investigated as a potential treatment, especially for those who are intolerant to pyridostigmine (B86062). frontiersin.orgnih.gov Studies suggest it can lead to clinical and electrophysiological improvements. frontiersin.orgnih.gov It has also shown effectiveness in improving neuromuscular transmission in MuSK MG. frontiersin.org

Congenital Myasthenic Syndromes (CMS): 3,4-DAP has been identified as a valuable treatment option for these rare genetic disorders that affect neuromuscular transmission. frontiersin.orgmyaware.orgneurology.org It is often used in combination with other drugs to achieve a more effective and sustained response. practicalneurology.com

Downbeat Nystagmus (DBN): Research has shown that 3,4-DAP can significantly improve this condition, which involves involuntary upward eye movements. nih.govresearchgate.net

Episodic Ataxia Type 2 (EA2): This inherited disorder causing episodes of poor coordination and balance may also be a target for 3,4-DAP therapy. nih.gov

Multiple Sclerosis (MS): The potential of 3,4-DAP and its counterpart, 4-aminopyridine (B3432731), to alleviate symptoms such as fatigue and impaired gait in MS patients is an active area of research. nih.govnih.govtaylorandfrancis.comresearchgate.net

Botulism: Preclinical studies in animal models have indicated that 3,4-DAP can reverse respiratory depression and neuromuscular weakness associated with botulism. frontiersin.org

The following table summarizes some of the key research findings for novel indications of 3,4-DAP:

| Indication | Key Findings |

| Myasthenia Gravis (AChR-positive) | Showed a positive effect in more severe forms of the disease, improving QMG scores and RNS decrement. frontiersin.orgnih.gov |

| Congenital Myasthenic Syndromes | Useful treatment option, often in combination with other therapies. frontiersin.orgpracticalneurology.com |

| Downbeat Nystagmus | A single dose significantly improved the slow-phase velocity of the nystagmus. researchgate.net |

| Botulism (murine models) | Reversed respiratory depression and neuromuscular weakness. frontiersin.org |

Development of Advanced Drug Delivery Systems for 3,4-Diaminopyridine

To enhance the therapeutic efficacy and patient compliance of 3,4-DAP, research is underway to develop advanced drug delivery systems. nih.govkuleuven.be Current administration is typically in tablet form. myaware.org However, novel delivery technologies could offer significant advantages, such as sustained release, targeted delivery, and improved bioavailability. nih.gov

Personalized and Precision Medicine Strategies for 3,4-Diaminopyridine Therapy

The concept of personalized medicine is gaining traction in the application of 3,4-DAP therapy, with a focus on tailoring treatment to individual patient characteristics. neurology.org A significant area of this research is pharmacogenomics, which studies how a person's genes affect their response to drugs. jci.org

For 3,4-DAP, the metabolizing enzyme N-acetyltransferase 2 (NAT2) plays a crucial role. fda.gov Genetic variations in the NAT2 gene can lead to different acetylation rates, categorizing individuals as fast, intermediate, or slow acetylators. fda.govgoogle.com This variation significantly impacts the pharmacokinetics of 3,4-DAP. drugbank.commedrxiv.org Slow acetylators may have higher exposure to the drug, potentially increasing the risk of adverse reactions. drugbank.com

Clinical studies have shown that determining a patient's NAT2 genotype can help in selecting an appropriate dose of 3,4-DAP, thereby maximizing efficacy and minimizing potential side effects. google.com This personalized approach aims to move beyond a "one-size-fits-all" model to a more precise and effective therapeutic strategy. neurology.org

Investigation of 3,4-Diaminopyridine in Combination Therapies

To optimize treatment outcomes, particularly in complex conditions like LEMS and MG, researchers are investigating the use of 3,4-DAP in combination with other therapeutic agents. nih.gov

A common combination therapy involves the use of 3,4-DAP with pyridostigmine, an acetylcholinesterase inhibitor. droracle.aichdr.nl While 3,4-DAP enhances the release of acetylcholine from the presynaptic terminal, pyridostigmine inhibits its breakdown in the synaptic cleft. universiteitleiden.nlchdr.nl This dual mechanism can lead to a greater increase in acetylcholine at the neuromuscular junction, potentially resulting in a synergistic therapeutic effect. chdr.nl